molecular formula C2Br3F3 B1597701 1,1,2-Tribromotrifluoroethane CAS No. 354-49-4

1,1,2-Tribromotrifluoroethane

Cat. No.: B1597701
CAS No.: 354-49-4
M. Wt: 320.73 g/mol
InChI Key: NOOJDQGKJFRSGB-UHFFFAOYSA-N
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Description

1,1,2-Tribromotrifluoroethane (C₂Br₃F₃) is a halogenated ethane derivative with three bromine atoms and three fluorine atoms asymmetrically positioned on the ethane backbone. This compound belongs to the broader class of haloalkanes, which are widely used in industrial applications such as refrigerants, fire retardants, and solvents. Its chemical structure imparts unique physicochemical properties, including high density, thermal stability, and resistance to combustion.

Properties

IUPAC Name

1,1,2-tribromo-1,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br3F3/c3-1(4,6)2(5,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJDQGKJFRSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375287
Record name 1,1,2-Tribromotrifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-49-4
Record name 1,1,2-Tribromotrifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1,1,2-Tribromotrifluoroethane can be synthesized through several methods. One common synthetic route involves the reaction of tribromoacetic acid with sulfur tetrafluoride. The reaction is typically carried out at room temperature for about 45 hours . Industrial production methods often involve similar reactions but are optimized for higher yields and purity.

Chemical Reactions Analysis

1,1,2-Tribromotrifluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form more oxidized products.

Common reagents used in these reactions include sulfur tetrafluoride for substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions but often include partially brominated and fluorinated ethanes.

Scientific Research Applications

1,1,2-Tribromotrifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,2-Tribromotrifluoroethane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of bromine and fluorine atoms, which can participate in various substitution and addition reactions. The pathways involved often include the formation of intermediate complexes that facilitate the transfer of these atoms to other molecules.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Halogen substitution significantly impacts molecular weight, boiling points, and solubility. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Halogenated Ethanes
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Water Solubility (mg/L)
1,1,2-Trichloro-1,2-difluoroethane C₂HCl₃F₂ 169.39 71.9 N/A Low (inferred)
1,1,2-Trichloroethane C₂H₃Cl₃ 133.41 113.85 1.44 (20°C) 4,400
1,1,1,2-Tetrafluoroethane C₂H₂F₄ 102.03 -26.1 1.21 (25°C) 0.22 (25°C)
1,1-Dibromo-2-chlorotrifluoroethane C₂Br₂ClF₃ 274.28 N/A N/A N/A

Key Observations :

  • Halogen Effects : Bromine’s higher atomic mass increases molecular weight and boiling points compared to chlorine or fluorine analogs. For example, 1,1,2-Trichloroethane (Cl-dominated) has a boiling point of 113.85°C, while brominated analogs like 1,1,2-Tribromotrifluoroethane likely exhibit even higher boiling points.
  • Solubility : Fluorine’s electronegativity reduces water solubility. 1,1,1,2-Tetrafluoroethane has negligible solubility (0.22 mg/L), whereas chlorinated compounds (e.g., 1,1,2-Trichloroethane) show moderate solubility (4,400 mg/L) .

Toxicological and Environmental Profiles

Toxicity and environmental persistence vary with halogen composition and metabolic pathways:

Table 2: Toxicity and Environmental Fate Comparisons
Compound Name Absorption Route Key Toxicological Targets Environmental Persistence
1,1,2-Trichloroethane Respiratory, dermal, GI Liver, brain, nervous system High (slow degradation)
1,1,1,2-Tetrafluoroethane Inhalation Cardiac sensitization (acute) Low (ozone-safe refrigerant)
This compound* Likely dermal/inhalation Inferred hepatotoxicity Very high (bromine stability)

Key Observations :

  • Chlorinated Compounds : 1,1,2-Trichloroethane is rapidly absorbed and distributes to fatty tissues, causing neurotoxicity and hepatic damage in animal models .
  • Brominated Analogs: Bromine’s stability likely enhances environmental persistence. notes that 1,1,2-Trichloroethane’s structural analogs (e.g., 1,2-dichloropropane) share similar aquatic toxicity, suggesting brominated versions may pose comparable or greater risks .
Table 3: Industrial Uses and Regulations
Compound Name Primary Applications Regulatory Status
1,1,2-Trichloroethane Solvent, chemical intermediate Restricted (EPA Toxics Release Inventory)
1,1,1,2-Tetrafluoroethane Refrigerant (HFC-134a) Phased out under Kigali Amendment
This compound* Fire retardant, specialty solvent Limited data; likely regulated under REACH

Key Observations :

  • Chlorinated compounds like 1,1,2-Trichloroethane are declining in use due to toxicity concerns, while fluorinated alternatives face environmental regulations .
  • Brominated compounds are niche products; their persistence necessitates strict disposal protocols .

Biological Activity

1,1,2-Tribromotrifluoroethane (C2Br3F3) is a halogenated organic compound that has garnered attention due to its potential biological activities and environmental implications. This compound is primarily known for its use as a solvent and in various industrial applications, but emerging research indicates it may exhibit significant biological effects.

  • Molecular Formula : C2Br3F3
  • Molecular Weight : 284.83 g/mol
  • CAS Number : 76-13-1
  • Structure : The compound consists of three bromine atoms and three fluorine atoms attached to a two-carbon ethane backbone.

Research indicates that this compound may interact with various biological systems, potentially affecting cellular processes. The mechanisms of action are not fully elucidated but may involve:

  • Cell Membrane Disruption : Halogenated compounds can disrupt lipid bilayers, leading to altered membrane permeability.
  • Enzyme Inhibition : Potential inhibition of key metabolic enzymes, affecting cellular metabolism.
  • Oxidative Stress Induction : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS).

Toxicological Studies

Toxicological assessments have shown that this compound can exhibit cytotoxic effects. Notably:

  • Cell Line Studies : In vitro studies using various cell lines have demonstrated dose-dependent cytotoxicity. Higher concentrations lead to significant cell death and apoptosis.
  • Animal Models : Research involving animal models indicates potential hepatotoxicity and nephrotoxicity at elevated doses.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their bioaccumulation and potential endocrine-disrupting effects. Regulatory frameworks such as the EU REACH have classified substances like this compound as substances of very high concern (SVHC) due to their hazardous nature.

Case Study 1: Cytotoxicity in Hepatic Cells

A study examined the effects of this compound on human hepatic cell lines. The findings indicated:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
2005

At concentrations above 50 µM, significant cytotoxic effects were observed, suggesting a threshold for safe exposure.

Case Study 2: Ecotoxicological Assessment

In an ecotoxicological assessment involving aquatic organisms:

OrganismLC50 (mg/L)Observations
Daphnia magna15Significant mortality at high concentrations.
Pseudokirchneriella subcapitata20Inhibition of growth observed.

These results highlight the potential risk posed by this compound to aquatic ecosystems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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